![molecular formula C9H6ClNO3 B15207789 4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride is a heterocyclic compound that features both an oxazole ring and a carbonyl chloride functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride typically involves the formation of the oxazole ring followed by the introduction of the carbonyl chloride group. One common method involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable carbonyl source under acidic conditions. The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl chloride group can be reduced to an alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Alcohol or amine derivatives
Substitution: Amides, esters, thioesters
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment, enabling the study of biological processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride depends on its specific application. In general, the compound can interact with various molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function or activity. The oxazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride can be compared with other similar compounds, such as:
4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid: This compound lacks the carbonyl chloride group and is less reactive in nucleophilic substitution reactions.
4-(Methoxymethyl)benzo[d]oxazole-2-carbonyl chloride: The methoxymethyl group is less reactive than the hydroxymethyl group, leading to different chemical reactivity and applications.
2-(Chloromethyl)benzo[d]oxazole:
The uniqueness of this compound lies in its combination of the oxazole ring, hydroxymethyl group, and carbonyl chloride group, which together impart distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H6ClNO3 |
|---|---|
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c10-8(13)9-11-7-5(4-12)2-1-3-6(7)14-9/h1-3,12H,4H2 |
Clave InChI |
VVAMUVMBVPKGOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207718.png)
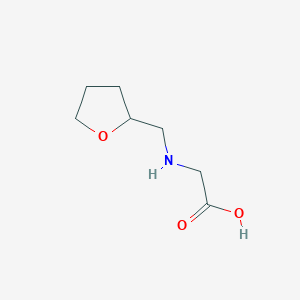
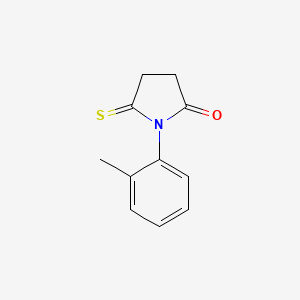

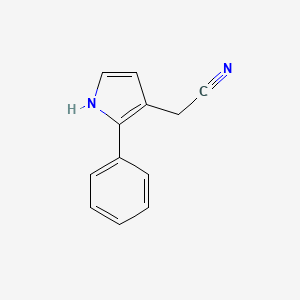
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
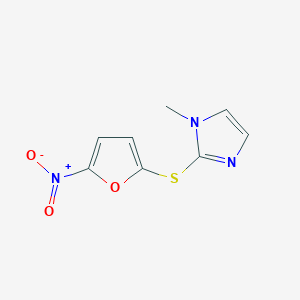
![2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole](/img/structure/B15207771.png)
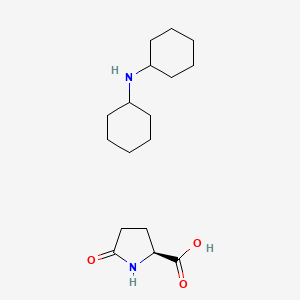



![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
